Interox A; Perasafe
Description
Historical Context of Peroxygen Compounds in Chemical Science
Peroxygen compounds, characterized by the reactive -O-O- functional group, have been a subject of scientific interest for over two centuries. basicmedicalkey.com The most fundamental of these is hydrogen peroxide (H₂O₂), first synthesized in 1799 by Alexander von Humboldt as barium peroxide, a precursor to hydrogen peroxide. chemicals.co.uk In 1818, Louis-Jacques Thénard successfully produced what he termed "oxygenated water" by reacting barium peroxide with nitric acid, marking the formal discovery of hydrogen peroxide. chemicals.co.uklibretexts.org
Early investigations into hydrogen peroxide were hampered by the compound's instability, leading to the belief that it could not be isolated in its pure form. libretexts.org However, by the late 19th and early 20th centuries, its potential as a disinfectant and bleaching agent was recognized. basicmedicalkey.comchemicals.co.uk The development of an electrochemical process by 1950 allowed for the production of pure, stable, high-concentration hydrogen peroxide, significantly expanding its applications. basicmedicalkey.com
The study of peroxygens also includes solid forms like sodium percarbonate and sodium perborate, which release hydrogen peroxide upon contact with water. basicmedicalkey.comlibretexts.org These compounds became integral to the chemical industry, particularly in cleaning and bleaching formulations. basicmedicalkey.com The fundamental chemistry of the peroxo group, a powerful oxidizing agent that can attack proteins, lipids, and nucleic acids, laid the groundwork for the development and study of more complex peroxygen compounds, including organic peracids like peracetic acid. basicmedicalkey.com
Evolution of Peracetic Acid as a Subject of Rigorous Scientific Inquiry
Peracetic acid (PAA), an organic peracid, was first reported in scientific literature in 1902. cambridge.org Its synthesis was initially investigated in the early 20th century. mdpi.com For decades, it remained a compound of specialized interest until a patent was filed in 1950 for its use in reducing spoilage on fruits and vegetables. usda.gov Early academic studies by researchers like Greenspan and MacKellar systematically quantified its potent antimicrobial properties, finding it to be bactericidal, fungicidal, and sporicidal at various concentrations. cambridge.org
A significant turning point in PAA research occurred in the late 1970s. d-nb.info Growing concerns over the formation of harmful disinfection by-products (DBPs) from widely used chlorine-based disinfectants spurred a search for alternatives. d-nb.info PAA emerged as a promising candidate, leading to its registration as an antimicrobial by the United States Environmental Protection Agency in 1986. wikipedia.org
This regulatory acceptance catalyzed a new wave of rigorous scientific inquiry. Research expanded beyond its disinfectant properties to its application in diverse fields such as wastewater treatment, medical instrument sterilization, and the food and beverage industry. d-nb.infobrainerdchemical.com In recent years, a major focus of PAA research has been its role in Advanced Oxidation Processes (AOPs). mdpi.comacs.orgtandfonline.com These studies investigate the activation of PAA to generate highly reactive radical species for the degradation of persistent organic pollutants, marking a new frontier in environmental chemistry. mdpi.comtandfonline.com
Conceptual Frameworks for Peracetic Acid Research within Oxidant Chemistry
The scientific investigation of peracetic acid is deeply rooted in the principles of oxidant chemistry. PAA is recognized as a powerful and selective electrophilic oxidant. researchgate.netacs.org Its high oxidation potential allows it to react with a wide variety of organic and inorganic compounds, with a particular affinity for electron-rich moieties such as sulfur-containing groups, phenols, and alkenes. researchgate.netacs.org
A central concept in PAA research is the understanding of its state in solution. Commercial PAA is not a single substance but an equilibrium mixture of peracetic acid, hydrogen peroxide, acetic acid, and water. wikipedia.orgevonik.com The most common synthesis route involves the acid-catalyzed reaction between acetic acid and hydrogen peroxide. mdpi.comwikipedia.org
CH₃COOH + H₂O₂ ⇌ CH₃CO₃H + H₂O wikipedia.org
Modern research frameworks heavily focus on PAA-based Advanced Oxidation Processes (AOPs). tandfonline.com This field explores the activation of the relatively stable PAA molecule to generate highly reactive and non-selective radical species, including hydroxyl (•OH), acetyloxyl (CH₃C(O)O•), and acetylperoxyl (CH₃C(O)OO•) radicals. mdpi.comacs.orgtandfonline.com Activation methods under investigation include the application of ultraviolet (UV) light, heat, and catalysis by transition metals like iron and cobalt. acs.orgacs.org
The study of these processes involves several key research approaches:
Kinetic and Mechanistic Studies: Researchers comprehensively review and determine the reaction kinetics of PAA with a vast array of organic compounds, with observed second-order rate constants varying by nearly 10 orders of magnitude. researchgate.netacs.org These studies help elucidate reaction pathways and product formation. acs.org
Analytical Chemistry: The simultaneous presence of hydrogen peroxide, another strong oxidant, complicates the analysis of PAA. researchgate.net Consequently, a significant body of research is dedicated to developing and refining selective analytical techniques. d-nb.info Common methods include redox titration, high-performance liquid chromatography (HPLC), gas chromatography (GC), and various colorimetric and electrochemical methods. evonik.comhep.com.cn
Computational Modeling: Advanced computational methods, such as density functional theory (DFT), are employed to model reaction intermediates and transition states, providing deeper mechanistic insights into complex reactions, such as the formation of hydroxyl radicals from the Fe(II)-PAA reaction. acs.org
Research Findings and Data
Product Composition: Perasafe
"Perasafe" is a commercial disinfectant that generates peracetic acid in-situ when its powder formulation is dissolved in water. eolys.frahpmedicals.com This approach avoids the need to transport and handle liquid PAA solutions, which are in an equilibrium state. wikipedia.org The formulation contains components that react in water to produce the active ingredient.
| Component Category | Substance Example | Purpose | Reference |
| Active Substance (Generated) | Peracetic Acid (approx. 0.25% w/v) | High-level disinfectant | lanxess.comlanxess.com |
| Oxygen Source | Sodium Perborate, monohydrate | Reactant for generating peracetic acid | eolys.fr |
| Excipients | - | Buffers, Stabilizers, Surfactants, Corrosion Inhibitors | lanxess.comlanxess.com |
Comparative Oxidation Potential
The efficacy of an oxidizing agent is often compared using its standard oxidation potential (E⁰). PAA possesses a higher oxidation potential than many traditional disinfectants, contributing to its broad-spectrum activity.
| Oxidant | Formula | Oxidation Potential (V) | Reference |
| Peracetic Acid | CH₃CO₃H | +1.81 | researchgate.net |
| Hydrogen Peroxide | H₂O₂ | +1.77 | researchgate.net |
| Ozone | O₃ | +2.07 | lut.fi |
| Chlorine Dioxide | ClO₂ | +1.57 | lut.fi |
| Hypochlorous Acid | HOCl | +1.49 | lut.fi |
Analytical Methods for Peracetic Acid Determination
The accurate quantification of PAA in academic research is critical, especially given its co-existence with hydrogen peroxide. A variety of analytical methods have been developed and are subject to ongoing research.
| Method | Principle | Key Characteristics | Reference(s) |
| Redox Titration | Based on electron transfer reactions. Often a two-step process to first quantify H₂O₂ (e.g., with ceric sulfate (B86663) or potassium permanganate) and then PAA (iodometric titration). | Widely used for concentrations >1%. Requires elimination of H₂O₂ interference for accurate PAA measurement. | d-nb.infoevonik.comsigmaaldrich.com |
| Chromatography (HPLC/GC) | Separation of components in a mixture followed by detection. Can measure PAA directly or its reaction products. | High selectivity and low detection limits (approx. 0.1-10 mg/L). Can avoid the need for external standards. | d-nb.infohep.com.cn |
| Colorimetric Methods | Selective oxidation of a reagent (e.g., ABTS) by PAA produces a colored compound, the intensity of which is measured spectrophotometrically. | Preferred for low PAA concentrations (e.g., 0.2-10 mg/L). | evonik.com |
| Electrochemical Methods | Measures the change in electrode potential during the reaction of PAA with a reagent like iodide. | Fast response time and low detection limits (approx. 0.076 mg/L). | hep.com.cn |
Structure
2D Structure
Properties
Molecular Formula |
BH2NaO4 |
|---|---|
Molecular Weight |
99.82 g/mol |
IUPAC Name |
sodium;3-oxidodioxaborirane;hydrate |
InChI |
InChI=1S/BO3.Na.H2O/c2-1-3-4-1;;/h;;1H2/q-1;+1; |
InChI Key |
VBLJKTBPWITVTE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OO1)[O-].O.[Na+] |
Origin of Product |
United States |
Synthetic Chemistry and Chemical Equilibrium Dynamics of Peracetic Acid
Fundamental Synthesis Pathways of Peracetic Acid
The primary methods for synthesizing peracetic acid involve the reaction of acetic acid or its derivatives with hydrogen peroxide. These reactions are reversible, leading to an equilibrium state. buffalostate.edustackexchange.com
The most common industrial synthesis of peracetic acid is through the direct, acid-catalyzed reaction of acetic acid and hydrogen peroxide. core.ac.ukevonik.com This reversible reaction establishes an equilibrium between the reactants and products. evonik.com
CH₃COOH + H₂O₂ ⇌ CH₃COOOH + H₂O plapiqui.edu.ar
This reaction can be catalyzed by strong acids like sulfuric acid, which increases the rate of PAA formation. core.ac.ukoup.com The catalyst functions by protonating the acetic acid, making it more susceptible to nucleophilic attack by hydrogen peroxide.
Another significant pathway for PAA generation, particularly relevant in detergents, is the in situ formation from tetraacetylethylenediamine (B84025) (TAED) and a source of hydrogen peroxide, such as sodium percarbonate. wikipedia.orgstppgroup.comwikipedia.org This process is known as perhydrolysis. wikipedia.org In an alkaline environment, the hydrogen peroxide source releases hydrogen peroxide, which then reacts with TAED. wikipedia.orgstppgroup.com The reaction proceeds in two stages, first forming triacetylethylenediamine (TriAED) and then diacetylethylenediamine (DAED), releasing two molecules of peracetic acid in the process. wikipedia.orgatamanchemicals.comheraproject.com
The perhydrolysis of TAED is a rapid process, occurring within minutes even at room temperature, especially in the pH range of 10 to 11. heraproject.comatamankimya.com The resulting peracetic acid is a more potent bleaching agent than hydrogen peroxide alone, particularly at lower temperatures. wikipedia.orgatamanchemicals.com
The formation of peracetic acid from acetic acid and hydrogen peroxide is a reversible reaction that reaches an equilibrium state. stackexchange.com The position of this equilibrium is influenced by factors such as temperature, reactant concentrations, and the presence of a catalyst. core.ac.uk
The equilibrium constant (K) for PAA formation has been reported in various studies, with values generally ranging from approximately 2.0 to 3.0 at room temperature. stackexchange.comcore.ac.ukoulu.fi For instance, one study found the equilibrium constant to be 2.04 with a sulfuric acid catalyst and 2.10 without a catalyst at 20°C. core.ac.uk Another study reported equilibrium constants of 2.91, 2.81, 2.72, and 2.63 at 293, 303, 313, and 323 K, respectively, showing that the constant decreases with increasing temperature. jproeng.com
The kinetics of both the forward (formation) and reverse (hydrolysis) reactions are influenced by temperature and catalyst concentration. Increasing the concentration of a sulfuric acid catalyst has been shown to increase the rate constants for both formation and hydrolysis. core.ac.uk The activation energies for the formation and hydrolysis of peracetic acid have been determined to be 45.536 kJ/mol and 49.236 kJ/mol, respectively. researchgate.net
Decomposition Pathways and Kinetic Studies
Peracetic acid is an unstable compound that can decompose through several pathways, impacting its stability and efficacy over time. plapiqui.edu.arevonik.com The primary decomposition routes are spontaneous decomposition, hydrolysis, and transition metal-catalyzed decomposition.
Peracetic acid can undergo spontaneous decomposition, particularly in aqueous solutions. researchgate.net This decomposition is a second-order reaction and is significantly influenced by pH, with the maximum rate occurring at a pH of 8.2, which corresponds to the pKa of peracetic acid. researchgate.netcapes.gov.br The primary products of this decomposition are acetic acid and oxygen. publisso.dencsu.edu
Theoretical studies based on density functional theory (DFT) have shown that the protonation of PAA can promote its spontaneous decomposition into acetic acid and molecular oxygen. nih.gov The O-O bond in peracetic acid is longer and weaker than in hydrogen peroxide, which contributes to its lower stability. nih.gov The decomposition process is exothermic. envirotech.com
Peracetic acid in aqueous solution is subject to hydrolysis, a reversible reaction that yields acetic acid and hydrogen peroxide. mdpi.comevonik.compublisso.de This process is essentially the reverse of its synthesis reaction. stackexchange.com The rate of hydrolysis is dependent on pH and temperature. plapiqui.edu.arpublisso.de At a neutral or alkaline pH (pH 7 or higher), hydrolysis is rapid, while the undissociated acid is relatively more stable at acidic pH values around 2. publisso.de
Diluting commercially available stabilized peracetic acid solutions, especially with tap water, can accelerate hydrolysis and decomposition. evonik.com The byproducts of this degradation, acetic acid and hydrogen peroxide, are readily biodegradable. evonik.com
The degradation half-life of peracetic acid is strongly pH-dependent. At 25°C, half-life values of 48 hours at pH 4 and 7, and 3.6 hours at pH 9 have been reported. europa.eu Another study found that between pH 5.5 and 8.2, hydrolysis is negligible, and spontaneous decomposition is the primary degradation pathway. europa.eu
The presence of transition metal ions can significantly catalyze the decomposition of peracetic acid. mdpi.comcdnsciencepub.com Metals such as iron, copper, cobalt, manganese, and vanadium are known to accelerate this decomposition. cdnsciencepub.comtandfonline.com This catalytic activity is a critical consideration, as contact with metals like iron, copper, and zinc can lead to rapid, exothermic, and autocatalytic decomposition, producing oxygen gas and potentially causing pressure buildup in containers. envirotech.com
The mechanism of metal-catalyzed decomposition often involves the generation of free radicals. cdnsciencepub.com For instance, cobalt(II) is a potent catalyst that promotes the decomposition of PAA to oxygen through a free-radical mechanism. cdnsciencepub.com The Co(II)/Co(III) redox cycle is highly efficient in this process. researchgate.netacs.org Iron ions (Fe(II) and Fe(III)) also catalyze PAA decomposition, generating various reactive species including acetylperoxyl (CH₃C(O)OO•), acetyloxyl (CH₃C(O)O•) radicals, hydroxyl radicals (•OH), and high-valent iron species like Fe(IV). nih.govacs.org The reaction between Fe(II) and PAA is significantly faster than the reaction between Fe(II) and hydrogen peroxide. acs.org
The catalytic activity is also pH-dependent. For example, the rate of vanadium(V)-catalyzed decomposition is sensitive to pH, particularly in the range of 3.0 to 3.5. cdnsciencepub.com The presence of chelating agents can influence the catalytic activity of metal ions. nih.gov
Influence of pH and Temperature on Decomposition Reaction Rates
The decomposition of peracetic acid (PAA) in aqueous solutions is a critical factor in its application and storage. The rate of this decomposition is significantly influenced by both pH and temperature. Research has demonstrated that the decomposition process generally follows first-order or pseudo-first-order kinetics, particularly in acidic conditions and at temperatures below 50°C. researchgate.net However, under certain conditions, such as in an acidic environment and at higher temperatures (55 to 95°C), the spontaneous decomposition can be a second-order reaction with respect to the PAA concentration. plapiqui.edu.ar
The stability of PAA decreases as both pH and temperature increase. plapiqui.edu.ar Studies have shown a direct correlation between a rise in these parameters and an accelerated rate of decomposition. For instance, at a constant temperature of 30°C, the observed decomposition rate constant of peracetic acid increases as the pH rises from 5.34 to 8.90. plapiqui.edu.ar Similarly, increasing the temperature leads to a more rapid breakdown of PAA. researchgate.netplapiqui.edu.ar At 45°C, one study observed that the PAA concentration was halved in 72 hours, whereas at 25°C, the concentration loss was only 33% over a period of 240 hours. researchgate.net
The primary mechanisms for PAA loss in solution are hydrolysis, spontaneous decomposition, and decomposition catalyzed by transition metal ions. plapiqui.edu.ar Hydrolysis is the predominant factor in acidic environments and at temperatures below 55°C, while spontaneous decomposition becomes the major mechanism at a pH between 5.5 and 10.2. researchgate.netplapiqui.edu.ar
Detailed kinetic studies have quantified the effects of pH and temperature on the decomposition rate constants. The decomposition is confirmed to be a first-order reaction across various pH levels and temperatures. researchgate.netplapiqui.edu.ar As the temperature increases from 25°C to 45°C, the rate constants show a significant increase across all tested pH values. researchgate.net
The following tables present data from kinetic studies on PAA decomposition.
Table 1: Peracetic Acid Decomposition Rate Constants (k, h⁻¹) at Various Temperatures and pH 3.11
| Temperature (°C) | Rate Constant (k, h⁻¹) |
| 25 | 2.08 x 10⁻³ |
| 35 | 4.89 x 10⁻³ |
| 40 | 6.83 x 10⁻³ |
| 45 | 9.44 x 10⁻³ |
Data sourced from Kunigk et al. (2014). plapiqui.edu.arplapiqui.edu.ar
Table 2: Peracetic Acid Decomposition Rate Constants (k, h⁻¹) at Various Temperatures and pH 5.0
| Temperature (°C) | Rate Constant (k, h⁻¹) |
| 25 | 2.61 x 10⁻³ |
| 35 | 7.64 x 10⁻³ |
| 40 | 11.23 x 10⁻³ |
| 45 | 16.69 x 10⁻³ |
Data sourced from Kunigk et al. (2014). plapiqui.edu.arplapiqui.edu.ar
Table 3: Peracetic Acid Decomposition Rate Constants (k, h⁻¹) at Various Temperatures and pH 7.0
| Temperature (°C) | Rate Constant (k, h⁻¹) |
| 25 | 7.50 x 10⁻³ |
| 35 | 21.01 x 10⁻³ |
| 40 | 32.53 x 10⁻³ |
| 45 | 47.63 x 10⁻³ |
Data sourced from Kunigk et al. (2014). plapiqui.edu.arplapiqui.edu.ar
The activation energy for the decomposition of peracetic acid in aqueous solutions has been calculated to be 58.36 kJ·mol⁻¹ at a pH of 3.11 and 72.89 kJ·mol⁻¹ at a pH of 5.0. plapiqui.edu.arplapiqui.edu.ar This highlights the temperature dependency of the reaction, which can be described by the Arrhenius equation. scielo.br
Stability Enhancement through Chemical Stabilization Research
Given the inherent instability of peracetic acid, particularly in dilute solutions, significant research has been conducted to identify effective chemical stabilizers. plapiqui.edu.ar The goal of these stabilizers is to slow the rate of decomposition, thereby extending the shelf life and efficacy of PAA solutions. Commercial PAA formulations are often equilibrium mixtures containing acetic acid, hydrogen peroxide, and water, and typically include a stabilizer. d-nb.infosnowpure.com
The decomposition of PAA can be catalyzed by transition metal ions, such as cobalt and manganese. d-nb.info Therefore, many stabilizers function as chelating agents that sequester these metal ions, preventing them from participating in catalytic decomposition pathways.
Several types of compounds have been investigated for their stabilizing properties:
Phosphonates: 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP) is a widely used stabilizer in commercial peracetic acid solutions. snowpure.compatsnap.com Studies have shown its effectiveness in stabilizing dilute PAA solutions (e.g., 0.5-0.6 wt %) at various concentrations of the stabilizer itself (from 0.05 wt % to 0.9 wt %). patsnap.comgoogle.com
Picolinic Acids: Dipicolinic acid (DPA), or 2,6-pyridinedicarboxylic acid, is another common stabilizer found in commercial PAA preparations. d-nb.infosnowpure.com
Aminopolycarboxylates: Research has explored the use of aspartic acid diethoxy succinate (B1194679) (AES) as a stabilizer. researchgate.net Studies using techniques like electron spin resonance and UV/Vis spectroscopy have shown that AES can form complexes with manganese(II) ions. researchgate.net The nature of these complexes is pH-dependent; a monomeric form is favored under acidic conditions, while a dimeric form predominates at near-neutral pH. researchgate.net The research demonstrated that AES is efficient at stabilizing PAA solutions containing manganese impurities, particularly under acidic conditions. researchgate.net
Other Compounds: Other chemicals have been evaluated with varying results. One study investigated the effectiveness of 0.1% (W/V) quinoline-8-ol, 0.5% (V/V) phosphoric acid, and 0.5% (W/V) sodium pyrophosphate as stabilizers for stock PAA solutions stored at room temperature for a year. nih.gov The results indicated that under the tested conditions, phosphoric acid and sodium pyrophosphate were not effective stabilizers for long-term stockpiling. nih.gov
The choice and concentration of a stabilizer are often tailored to the specific formulation and intended application of the peracetic acid solution, taking into account factors like PAA concentration, hydrogen peroxide concentration, and the potential for contamination with metal ions. patsnap.comgoogle.com
Molecular and Cellular Mechanisms of Peracetic Acid Oxidative Action
Oxidative Interaction with Microbial Cellular Components
Peracetic acid's primary mode of action is through oxidation. It functions by denaturing proteins, disrupting cell wall permeability, and oxidizing critical bonds within proteins, enzymes, and other metabolites. cdc.govmedivators.comfrontiersin.org This oxidative stress can damage a wide array of macromolecules, including carbohydrates, nucleic acids, lipids, and amino acids, ultimately leading to cell lysis. nih.govomjournal.orgut.ac.ir The hydroxyl radicals (•OH) generated from PAA are highly reactive and contribute to this widespread cellular damage. nih.govresearchgate.net
Denaturation of Proteins and Enzymes: Mechanistic Investigations
Peracetic acid's strong oxidizing potential leads to the denaturation of proteins and enzymes, which is a key aspect of its antimicrobial activity. atamankimya.comcdc.govpublisso.de This process disrupts the three-dimensional structure of proteins, rendering them non-functional. The inactivation of essential enzymes further contributes to microbial death. wegsar-eg.com PAA rapidly attacks proteins by oxidizing specific amino acid residues, particularly tryptophan, cysteine, and methionine, converting them to carbonyls. medivators.com This oxidative modification can also lead to the disaggregation of protein molecules by breaking down disulfide bonds, which in turn alters the protein's structure and solubility. tandfonline.com
Research has shown that PAA's reactivity with amino acids is selective. While most amino acids react slowly with PAA, cysteine, methionine, and histidine show high reactivity. nih.govnsf.gov Cysteine is particularly susceptible, being completely oxidized within minutes. nih.govnsf.gov The primary reaction involves the addition of an oxygen atom to the reactive sites on the thiol (in cysteine), thioether (in methionine), and imidazole (B134444) (in histidine) groups. nih.govresearchgate.net
Disruption of Cell Membrane Integrity and Permeability
A critical aspect of peracetic acid's mechanism is its ability to disrupt the integrity and permeability of the microbial cell membrane. cdc.govmedivators.compublisso.de As a lipophilic compound, PAA can easily bind to and penetrate the cell wall. uzh.ch The oxidative action of PAA targets the outer cell membranes of bacteria, leading to their disruption and increased permeability. nih.govomjournal.orgusda.gov This damage causes the leakage of cellular contents and ultimately results in cell death. wegsar-eg.comfrontiersin.orgepa.gov
Studies using flow cytometry have demonstrated that PAA treatment leads to a rapid increase in the permeabilization of bacterial cells. For instance, treatment of E. coli with 0.25% PAA resulted in the permeabilization of nearly all cells within two minutes. frontiersin.org Confocal microscopy has further confirmed that PAA causes significant disruption to the cell walls of bacteria like Salmonella Typhimurium. researchgate.net This disruption of the membrane's barrier function is a primary cause of cell inactivation. asm.org
Oxidation of Sulfhydryl and Disulfide Bonds in Biomolecules
Peracetic acid is known to oxidize sulfhydryl (-SH) and disulfide (S-S) bonds in proteins and enzymes. cdc.govmedivators.comfrontiersin.orgomjournal.orgacs.org This action is a key part of its mechanism for denaturing proteins and inactivating enzymes. acs.orgresearchgate.netusda.gov The thiol groups of cysteine residues, which often form disulfide bridges crucial for protein structure, are readily oxidized by PAA. mdpi.com This cleavage of disulfide bonds can unfold proteins and expose hydrophobic regions, altering their functionality. tandfonline.comresearchgate.net
Experimental studies have quantified this effect. For example, controlled oxidation of soy protein isolate with increasing concentrations of peracetic acid resulted in a progressive cleavage of disulfide bonds, reaching over 96% cleavage at a 1.8% PAA concentration. tandfonline.com The reaction is highly effective, with PAA oxidizing 100% of cysteine in 30 minutes at a concentration of 131 µM, compared to only 15% by hydrogen peroxide under the same conditions. uzh.ch This targeted oxidation of sulfur-containing amino acids contributes significantly to the potent antimicrobial action of PAA. nih.govnsf.gov
| Amino Acid | Functional Group | % Oxidized by PAA (30 min, 131 µM) | % Oxidized by H₂O₂ (30 min, 131 µM) | Relative Reactivity with PAA |
|---|---|---|---|---|
| Cysteine | Thiol | 100% | 15% | Very High |
| Methionine | Thioether | 65% | 5.5% | High |
| Histidine | Imidazole | 28% | 3.4% | Moderate |
Damage to Nucleic Acids and Genetic Material
Peracetic acid can cause damage to nucleic acids (DNA and RNA), contributing to its microbicidal effects. nih.govwegsar-eg.com The reactive oxygen species produced by PAA can lead to oxidative stress, which in turn damages these vital genetic materials. wegsar-eg.com Studies have shown that PAA can induce damage to the genomes of both viruses and bacteria. nih.gov For instance, research on phosphorothioate (B77711) DNA, a modified form of DNA found in some bacteria, revealed that oxidation by peracetic acid can lead to either cleavage of the DNA backbone or removal of the sulfur atom. nih.gov
Lipid Peroxidation Phenomena at the Cellular Level
Peracetic acid is a potent initiator of lipid peroxidation, a process that damages cellular membranes. nih.govomjournal.org The oxidative stress induced by PAA, particularly through the generation of hydroxyl radicals, attacks the lipids that make up cell membranes. nih.gov This can lead to a chain reaction of lipid degradation, compromising membrane structure and function.
Mechanisms of Microbial Spore Inactivation
Peracetic acid is recognized as an effective sporicide, capable of inactivating highly resistant bacterial spores. atamankimya.comwegsar-eg.com The mechanism of spore inactivation is complex and involves damage to multiple spore structures. The primary target appears to be the spore's membranes, particularly the inner membrane. asm.orgresearchgate.net Damage to this membrane can disrupt germination processes and lead to the leakage of internal components. oup.com
The spore coat also plays a crucial role in resistance to PAA. researchgate.netoup.com Studies on Bacillus subtilis spores have shown that mutants with defective coats are significantly more sensitive to PAA treatment. oup.com Electron microscopy reveals that PAA treatment can cause fragmentation and degradation of the spore coat. acs.orgnih.govbiorxiv.org
While PAA can cause a time-dependent decrease in DNA and dipicolinic acid (DPA) signals within the spore, this damage often occurs much later than the actual inactivation of the spore, suggesting it is not the primary killing mechanism. acs.orgresearchgate.net Instead, PAA appears to specifically target germination receptors, such as GerB and GerK, which are located in the inner membrane, thereby preventing the spore from returning to a vegetative state. researchgate.netoup.com The combination of hydrogen peroxide with PAA can sensitize spores, making them more susceptible to PAA's action. asm.org
| Spore Component | Observed Effect of Peracetic Acid Treatment | Significance in Inactivation |
|---|---|---|
| Outer Layers (Spore Coat) | Fragmentation, degradation, essential for resistance. acs.orgoup.comnih.gov | High (Breaching this layer allows PAA to access inner targets) |
| Inner Membrane | Likely the major site of sporicidal activity; damage leads to leakage and germination defects. researchgate.netoup.com | Very High (Primary target) |
| Germination Receptors (e.g., GerB, GerK) | Specifically targeted and damaged, preventing spore germination. researchgate.netoup.com | High |
| Core (DNA, Dipicolinic Acid) | Damage observed, but often occurs after inactivation is complete. acs.orgresearchgate.net | Secondary |
Viral Inactivation Pathways and Aggregation Phenomena
Peracetic acid employs a multifaceted approach to viral inactivation, targeting various viral components. The primary mechanisms involve damage to viral proteins and, in some cases, the viral genome. asm.orgnih.gov Research indicates that PAA's effectiveness and mode of action can differ significantly depending on the specific virus. asm.orgasm.org
The principal mechanism of viral inactivation by PAA is the damage to capsid proteins through the oxidation of susceptible amino acids. researchgate.netacs.org Studies have shown that PAA rapidly reacts with sulfur-containing amino acids, such as cysteine and methionine, as well as with tryptophan. acs.org This oxidation leads to alterations in the protein structure, which can disrupt the virus's ability to attach to and enter host cells. For instance, PAA treatment has been shown to decrease virus-receptor interactions by damaging viral proteins essential for binding to host cell receptors. asm.orgnih.gov In the case of SARS-CoV-2, computational and in vitro analyses have demonstrated that PAA treatment can cleave disulfide bridges in the receptor-binding domain (RBD) of the spike protein, thereby inhibiting the interaction between the RBD and the ACE2 receptor. researchgate.net
While protein damage is a primary pathway, PAA can also induce damage to the viral genome. asm.org However, the extent of protein versus genome damage is virus-dependent. nih.gov For example, the inactivation of rotavirus by PAA correlates more with genome damage than with the disruption of receptor interactions. asm.orgnih.govasm.org Conversely, for Tulane virus, a surrogate for human norovirus, inactivation is primarily due to damage to proteins involved in host receptor binding. asm.orgnih.govnih.gov
A significant phenomenon observed during PAA treatment is viral aggregation. nih.gov PAA can induce viruses to clump together, which can, in turn, affect the efficiency of disinfection. acs.orgnih.gov Tulane virus, for instance, shows significantly more aggregation in PAA solutions compared to rotavirus, which partly explains its higher resistance. asm.orgnih.govnih.gov The aggregation of viruses can have an inhibitory effect on disinfection, particularly with highly reactive disinfectants like PAA. acs.orgnih.gov This is because the disinfectant is consumed within the aggregate, limiting its penetration and action on all viral particles within the cluster. acs.orgnih.govresearchgate.net The size of the aggregate and the concentration of PAA influence the extent of this inhibitory effect. acs.orgnih.gov Studies using bacteriophage MS2 showed that aggregation could reduce the apparent inactivation rate constants by a factor of 2 to 6. acs.orgnih.govresearchgate.net
Table 1: Differential Inactivation Mechanisms of Peracetic Acid on Various Viruses This table is interactive. You can sort and filter the data.
| Virus | Primary Target of PAA | Role of Aggregation | Key Research Finding | Reference(s) |
|---|---|---|---|---|
| Rotavirus (RV) | Genome | Minimal aggregation observed. | Inactivation is mainly due to genome damage. Requires lower PAA concentration for reduction compared to TV. | asm.org, nih.gov, asm.org, nih.gov |
| Tulane Virus (TV) | Capsid Proteins (Host Receptor Binding) | Significant aggregation observed, contributing to resistance. | Inactivation is mainly due to damage of proteins important for host receptor binding. | asm.org, nih.gov, nih.gov |
| Bacteriophage MS2 | Capsid Proteins | Aggregation induced by low pH reduces inactivation rates. | Aggregation has a large inhibitory effect on disinfection by PAA. | acs.org, nih.gov, acs.org |
| SARS-CoV-2 | Spike Protein (Disulfide Bridges) | Not the primary focus of the study. | PAA cleaves disulfide bridges in the spike protein's RBD, inhibiting interaction with the ACE2 receptor. | researchgate.net, mdpi.com |
Role of Reactive Oxygen Species (ROS) Generation in Biological Interactions
The potent antimicrobial activity of peracetic acid is fundamentally linked to its capacity to generate reactive oxygen species (ROS). uark.eduresearchgate.net PAA, as a strong oxidizing agent, produces free radicals, including hydroxyl radicals (·OH), which are highly reactive and can damage a wide array of biological macromolecules. mdpi.commass.govnih.gov This oxidative damage is a key mechanism leading to the disruption of cellular structures and, ultimately, cell death. nih.gov
The generation of ROS by PAA leads to the oxidation of essential cellular components, including lipids, proteins, and nucleic acids. mass.govresearchgate.net
Lipid Peroxidation: ROS can attack unsaturated fatty acids in the phospholipids (B1166683) of cell membranes. This process, known as lipid peroxidation, initiates a chain reaction that damages the membrane, leading to increased permeability and disruption of the cell's integrity. mass.govnih.gov Studies have shown a significant increase in lipid peroxidation in cells exposed to PAA. nih.govresearchgate.net
Protein Oxidation: Proteins are a major target of PAA-generated ROS. The antimicrobial action involves the oxidation of sulfhydryl (-SH) groups and disulfide (S-S) bonds in amino acids like cysteine and methionine. nih.govnih.govtandfonline.com This oxidation can denature proteins and inactivate critical enzymes, disrupting cellular metabolism and transport systems. researchgate.netnih.gov The disulfide bonds that stabilize the tertiary and quaternary structures of proteins are particularly vulnerable. tandfonline.comcapes.gov.br For example, PAA can cleave disulfide bonds, which is a mechanism observed in the inactivation of the SARS-CoV-2 spike protein. mdpi.com Studies on the reactivity of PAA with amino acids have confirmed that cysteine and methionine are highly susceptible to oxidation, while other amino acids are less reactive. acs.orgnih.gov
Nucleic Acid Damage: ROS produced by PAA can also damage nucleic acids (DNA and RNA), leading to mutations and impairment of genetic functions. mass.govnih.gov Although some studies suggest that PAA's primary target is proteins rather than the genome in viral inactivation, its ability to damage DNA is a recognized part of its broader antimicrobial mechanism. researchgate.netacs.orgresearchgate.net
The bactericidal effect of PAA against pathogens like Salmonella Typhimurium has been directly linked to the production of ROS, particularly hydroxyl radicals. uark.edu The use of ROS scavengers was found to significantly reduce the bactericidal activity of PAA, highlighting the critical role of these reactive species. uark.edu
Table 2: Reactivity of Peracetic Acid and its ROS with Biological Molecules This table is interactive. You can sort and filter the data.
| Biomolecule | Target Site | Effect of PAA/ROS | Consequence | Reference(s) |
|---|---|---|---|---|
| Proteins | Sulfhydryl (-SH) groups (e.g., Cysteine) | Oxidation to sulfenic, sulfinic, and sulfonic acids. | Denaturation, enzyme inactivation, disruption of protein structure. | acs.org, nih.gov, mdpi.com, nih.gov |
| Proteins | Disulfide (S-S) bonds | Cleavage of bonds. | Loss of tertiary/quaternary structure, protein unfolding. | nih.gov, tandfonline.com, mdpi.com, capes.gov.br |
| Proteins | Thioether group (e.g., Methionine) | Oxidation to sulfoxide (B87167). | Alteration of protein function. | acs.org, nih.gov |
| Lipids | Unsaturated fatty acids | Lipid peroxidation. | Increased cell membrane permeability, cell lysis. | mass.gov, nih.gov, researchgate.net |
| Nucleic Acids | DNA/RNA bases | Oxidative damage. | Mutations, impairment of replication and transcription. | mass.gov, researchgate.net |
Environmental Chemical Transformation and Ecotoxicological Research Contexts
Degradation Pathways in Diverse Aquatic and Terrestrial Matrices
Peracetic acid's stability in the environment is transient, as it readily decomposes into benign substances: acetic acid, water, and oxygen. envirotech.comevonik.comsolvay.com This degradation is influenced by several factors, including the presence of organic matter, transition metals, and exposure to sunlight. fda.govscholaris.ca
In aquatic environments , PAA's fate is primarily governed by abiotic degradation and hydrolysis. ecetoc.org Abiotic degradation yields acetic acid and oxygen, while hydrolysis produces acetic acid and hydrogen peroxide. ecetoc.org Both of these breakdown products are considered readily biodegradable. ecetoc.org The rate of these reactions is significantly influenced by pH and temperature. ecetoc.org In seawater, the degradation of PAA is notably rapid, with a half-life of less than an hour. ecetoc.org At low concentrations (less than 1 mg/L), biotic degradation by microorganisms and algae can also play a significant role in its removal from aquatic ecosystems. ecetoc.org
In terrestrial matrices , diluted PAA solutions undergo rapid degradation through hydrolysis and decomposition catalyzed by transition metals, which is an almost instantaneous reaction. ecetoc.org At lower concentrations, biodegradation can also contribute to its breakdown in soil. ecetoc.org Studies have shown that both PAA and its precursor, hydrogen peroxide, are degraded from saturated soil within 20 minutes of contact. epa.gov The hydrolysis products, acetic acid and hydrogen peroxide, are also readily biodegradable in soil environments. epa.gov
The decomposition of PAA generally follows first-order kinetics in aqueous solutions, meaning the rate of decomposition is directly proportional to the concentration of PAA. scielo.brresearchgate.net However, in the presence of organic matter, the reaction can exhibit pseudo-first-order kinetics. plapiqui.edu.arresearchgate.net
Influence of Environmental Parameters on Peracetic Acid Fate
The presence of organic matter and dissolved organic carbon (DOC) in water can accelerate the degradation of peracetic acid. scholaris.caresearchgate.net PAA is consumed through reactions with organic compounds, and a general trend observed is that higher organic content leads to faster PAA degradation. polimi.it However, the extent of this degradation can vary depending on the specific characteristics of the organic compounds present. polimi.it For instance, proteins like casein and peptone have been identified as major contributors to the initial demand for PAA. researchgate.netpolimi.it
The interaction between PAA and organic matter is complex. While some studies show a clear correlation between high DOC and increased PAA degradation rates, others have found that not all organic compounds affect PAA decay in the same manner. researchgate.net The reactivity of PAA with organic compounds is highly selective, with second-order rate constants spanning nearly 10 orders of magnitude for different compounds. researchgate.netacs.org Generally, PAA acts as an electrophile, and compounds with electron-donating groups exhibit increased reactivity. researchgate.netacs.org
Table 1: Influence of Organic Matter on Peracetic Acid Decomposition
| Organic Contaminant | Effect on PAA Decomposition | Key Findings | References |
|---|---|---|---|
| Beer, Milk, Tomato Juice | Increased decomposition rate | Observed pseudo-first-order reaction with rate constants between 1.13·10-3 and 2.18·10-2 h-1. | plapiqui.edu.arresearchgate.net |
| Casein and Peptone | Significant impact on PAA decomposition | Identified as a primary cause of initial PAA demand. | researchgate.netpolimi.it |
| General Organic Matter (COD/DOC) | Higher organic content leads to higher PAA degradation. | The extent of degradation varies with the type of organic compounds. | polimi.it |
Salinity and ionic strength are significant factors affecting the stability of peracetic acid in aqueous solutions. polimi.itresearchgate.net Studies have consistently shown that increased salinity leads to a more rapid degradation of PAA. researchgate.netnofima.comint-res.com For example, the degradation rate of PAA is four times faster in full-strength seawater compared to freshwater. researchgate.netnofima.com
Research has demonstrated a linear increase in the decay rate constants of PAA with increasing salinity. int-res.com One study found that the decay rate constant increased from 0.099 h⁻¹ in freshwater to 0.390 h⁻¹ in 33‰ seawater. int-res.com The presence of sea salt results in a higher degradation rate compared to pure sodium chloride solutions, suggesting that other ions present in seawater also contribute to the decomposition process. polimi.it
Peracetic acid can undergo photolytic degradation, meaning it can be broken down by light. nofima.com This is an important abiotic decomposition pathway, particularly in surface waters exposed to sunlight. In the atmosphere, PAA is expected to undergo rapid decomposition with a half-life of about 22 minutes. ecetoc.org
Besides photolysis, other abiotic factors influencing PAA decomposition include temperature and pH. ecetoc.orgresearchgate.net The decomposition rate of PAA increases with higher temperatures. scielo.brresearchgate.net The decomposition of PAA is a first-order reaction, and the rate constant is affected by temperature according to the Arrhenius equation. scielo.br The activation energy for the decomposition of PAA in aqueous solutions has been determined to be around 66.20 kJ/mol. scielo.br
The pH of the solution also plays a crucial role. ecetoc.orgresearchgate.net Hydrolysis of PAA is strongly pH-dependent, with decomposition being faster at higher pH values. europa.eu Between pH 5.5 and 8.2, spontaneous decomposition is the primary degradation mechanism, with the maximum rate occurring at a pH of 8.2, which is the pKa of peracetic acid. europa.euresearchgate.net Above pH 10.5, hydrolysis becomes the dominant pathway for degradation. europa.eu
Formation and Characterization of Transformation Products and Disinfection By-products (DBPs)
A significant advantage of using peracetic acid for disinfection is its low potential for forming harmful disinfection by-products (DBPs) compared to traditional chlorine-based disinfectants. brainerdchemical.comresearchgate.net When PAA reacts with organic matter, the primary transformation products are carboxylic acids and aldehydes, which are generally less mutagenic and carcinogenic than the halogenated DBPs produced by chlorine. researchgate.netnih.gov
Studies have shown that PAA disinfection results in limited DBP formation, and the by-products that are formed are readily biodegradable. researchgate.netascelibrary.org The main degradation products of PAA itself are acetic acid, water, and oxygen, which are considered environmentally benign. envirotech.comevonik.com
While the formation of DBPs from PAA is minimal, some studies have identified the formation of trace amounts of aldehydes. researchgate.netresearchgate.net However, the concentrations are typically in the microgram-per-liter range. researchgate.net Research comparing PAA with sodium hypochlorite (B82951) found that PAA formed significantly fewer chlorinated DBPs. nih.gov
Table 2: Common Transformation Products and Disinfection By-products of Peracetic Acid
| Product Type | Specific Compounds | Key Findings | References |
|---|---|---|---|
| Primary Degradation Products | Acetic acid, Water, Oxygen | Environmentally compatible and readily biodegradable. | envirotech.comevonik.comsolvay.com |
| Disinfection By-products (DBPs) | Carboxylic acids | Not recognized as mutagenic. | researchgate.netnih.gov |
| Aldehydes | Formed in trace amounts (μg/L range). | researchgate.netresearchgate.net |
Advanced Analytical Methodologies for Peracetic Acid Research
Spectroscopic and Chromatographic Techniques for PAA Quantification and Speciation
Spectroscopic and chromatographic methods are cornerstones in the analysis of PAA, offering varying degrees of selectivity, sensitivity, and simplicity.
Spectroscopic Methods: Colorimetric and spectrophotometric techniques are widely used due to their simplicity and speed. A common method involves the use of N,N-diethyl-p-phenylenediamine (DPD) in the presence of excess potassium iodide (KI). polimi.itresearchgate.net PAA oxidizes iodide to iodine, which then reacts with DPD to produce a pink-colored species (Würster dye) that can be quantified spectrophotometrically. polimi.itresearchgate.net This DPD/I⁻ method allows for the direct measurement of PAA. nih.gov Other reagents like 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) have also been employed in colorimetric assays for PAA. nih.gov
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) provides high selectivity for quantifying PAA and H₂O₂. d-nb.info These methods often involve derivatization, where PAA and H₂O₂ are reacted with specific reagents to form stable products that can be separated and detected, typically by UV absorption. For instance, methyl p-tolyl sulfide (B99878) (MTS) reacts with PAA to form methyl p-tolyl sulfoxide (B87167) (MTSO), and triphenylphosphine (B44618) (TPP) reacts with H₂O₂ to produce triphenylphosphine oxide (TPPO). nih.gov These products can be quantified via HPLC-UV, allowing for the simultaneous determination of the parent compounds. nih.gov This approach has been successfully used to measure PAA and H₂O₂ in various environmental samples with high accuracy and sensitivity. nih.gov Gas and liquid chromatography techniques are noted for their high selectivity and low detection limits, generally in the range of 0.1-10 mg/L. d-nb.info
| Technique | Reagent(s) | Analyte(s) | Method Quantification Limit (MQL) / Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Colorimetric | DPD/Iodide | PAA | LOD: 1.5 µg·L⁻¹; LOQ: 2.5 µg·L⁻¹ | nih.gov |
| Colorimetric | ABTS | PAA | LOD: 42.5 µg·L⁻¹; LOQ: 50 µg·L⁻¹ | nih.gov |
| HPLC-UV | Methyl p-tolyl sulfide (MTS) | PAA | 0.8 µM | nih.gov |
| HPLC-UV | Triphenylphosphine (TPP) | H₂O₂ | 6.0 µM | nih.gov |
Electrochemical Methods for Peracetic Acid and Coexisting Oxidants
Electrochemical techniques offer a powerful alternative for the analysis of PAA, providing high sensitivity and the potential for on-line monitoring. polimi.it Methods such as cyclic voltammetry and hydrodynamic techniques (e.g., rotating disk electrode voltammetry) have been investigated for the simultaneous electroanalysis of PAA and H₂O₂. acs.org
Research has shown that the electrochemical reduction of both PAA and H₂O₂ is highly dependent on the electrode material. acs.org For example, at a gold electrode, the reduction potentials for PAA and H₂O₂ are well-separated, which allows for their distinct measurement. acs.org Using a gold rotating disk electrode, well-defined steady-state limiting currents can be obtained for the reduction of both PAA and H₂O₂, as well as for the oxidation of H₂O₂. acs.org This has enabled the development of calibration curves for both species over wide concentration ranges (0.36 to 110 mM for PAA and 0.11 to 34 mM for H₂O₂), demonstrating the first successful simultaneous and selective electroanalysis of these coexisting compounds. acs.org In contrast, at a glassy carbon electrode, the reduction peak potentials are significantly different and less resolved, highlighting the critical role of the electrode material in achieving selectivity. acs.org Novel sensors, such as those using silver nanoparticles as a chromogenic reagent, have also been introduced for the simultaneous determination of PAA and H₂O₂. mdpi.com
| Electrode Material | Technique | Observation | PAA Concentration Range | Reference |
|---|---|---|---|---|
| Gold | Rotating Disk Electrode (RDE) Voltammetry | Well-separated steady-state limiting currents for PAA and H₂O₂ reduction. | 0.36 to 110 mM | acs.org |
| Glassy Carbon | Cyclic Voltammetry (100 mV s⁻¹) | Reduction peak potential for PAA at -1.1 V. | N/A | acs.org |
| Gold | Cyclic Voltammetry (100 mV s⁻¹) | Reduction peak potential for PAA at 0.2 V. | N/A | acs.org |
Development of Selective and Sensitive Detection Assays in Complex Matrices
A significant area of research focuses on developing robust analytical methods that can selectively and sensitively quantify PAA in complex matrices such as wastewater, seawater, or industrial process water. nih.govmdpi.com The presence of organic matter, dissolved solids, and other reactive species in these matrices can interfere with PAA measurement.
The HPLC-UV method employing MTS and TPP has been evaluated for matrix effects in real wastewater effluents and produce wash water, demonstrating its utility for various environmental samples. nih.gov Similarly, colorimetric methods have been tested by spiking PAA into tap water, lake water, seawater, and biologically treated municipal wastewater to verify their suitability for typical applications. mdpi.com
A key strategy for achieving selectivity is the use of catalysts or specific reaction conditions. For the DPD colorimetric method, PAA rapidly oxidizes iodide, while H₂O₂ does so much more slowly. polimi.it To measure H₂O₂, ammonium (B1175870) molybdate (B1676688) is added as a catalyst to accelerate its reaction with iodide, allowing for the determination of total peroxides (PAA + H₂O₂). polimi.it By subtracting the PAA concentration from the total peroxide concentration, the H₂O₂ concentration can be determined. polimi.it This two-step approach is a common and effective way to distinguish between the two oxidants in a mixture. nih.govmdpi.com The development of specific sampling devices, such as a cassette with impregnated filters for H₂O₂ followed by a tube with soaked silica (B1680970) gel for PAA, has also been crucial for accurate analysis in complex workplace atmospheres. nih.govresearchgate.net
Challenges in Simultaneous Determination of Peracetic Acid and Hydrogen Peroxide
The primary challenge in the analysis of PAA solutions is the simultaneous quantification of PAA and H₂O₂. nih.gov This difficulty arises because PAA is commercially available as an equilibrium mixture with H₂O₂, and both are strong oxidants with similar chemical properties, leading to mutual interference in many analytical methods. d-nb.infonih.govresearchgate.net
Several strategies have been devised to overcome this challenge:
Selective Derivatization: As discussed, reacting PAA and H₂O₂ with different reagents (like MTS for PAA and TPP for H₂O₂) to form unique products that can be separated chromatographically is a highly effective, though more complex, approach. d-nb.infonih.gov
Kinetic or Catalytic Differentiation: Exploiting the different reaction rates of PAA and H₂O₂ with a reagent is a common strategy in spectroscopic methods. The DPD/iodide method relies on the rapid reaction of PAA, while the subsequent addition of a catalyst like ammonium molybdate is required to measure H₂O₂ in a reasonable timeframe. polimi.itnih.gov Similarly, adding potassium iodide solution can be used to convert PAA to acetic acid, preventing its interference in certain colorimetric tests for H₂O₂. aquaphoenixsci.com
Electrochemical Selectivity: As highlighted, using an electrode material (e.g., gold) that provides sufficiently different and well-resolved electrochemical responses for PAA and H₂O₂ is a direct way to achieve simultaneous measurement without chemical manipulation. acs.org
Redox Titration: Traditional titration methods can offer good selectivity but are often cumbersome and not suitable for the low concentrations (mg/L range) typically found in water treatment applications. d-nb.infopolimi.it These methods may involve destroying H₂O₂ with an enzyme like catalase before titrating PAA, or using sequential titrations with different reagents (e.g., cerium(IV) or permanganate (B83412) followed by iodometry). d-nb.inforsc.org
The choice of method depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. While simpler methods like colorimetry are suitable for process control, more sophisticated techniques like HPLC and electrochemistry are necessary for research and for analyzing trace levels in complex environmental samples. d-nb.infopolimi.itnih.gov
Microbial Biochemical Responses and Adaptive Mechanisms to Peracetic Acid
Physiological and Genetic Adaptations of Microorganisms Under PAA Exposure
Microorganisms have evolved sophisticated physiological and genetic strategies to counteract the damaging effects of PAA. Exposure to this oxidizing agent triggers a cascade of adaptive responses aimed at mitigating cellular damage and ensuring survival.
Physiologically, one of the primary responses to PAA-induced oxidative stress is the upregulation of antioxidant defense systems. frontiersin.org This involves the increased production of enzymes such as catalases and superoxide (B77818) dismutases, which neutralize the reactive oxygen species (ROS) generated by PAA. nih.govasm.org Furthermore, microorganisms can alter their metabolic pathways to enhance their resilience. For instance, some bacteria shift their metabolism towards pathways that produce reducing equivalents, which can help to counteract the oxidizing effects of PAA. uark.edu
From a genetic standpoint, exposure to PAA can induce changes in gene expression that confer tolerance. Studies have shown that genes involved in DNA repair, protein protection (e.g., chaperones), and cell envelope modification are often upregulated in the presence of PAA. nih.govnih.gov For example, in Pseudomonas aeruginosa, exposure to PAA leads to the upregulation of genes involved in protective mechanisms, including detoxifying enzymes and DNA repair systems. nih.gov In some cases, prolonged exposure to sublethal concentrations of PAA can lead to the selection of mutants with heritable resistance. nih.gov These genetic adaptations can involve mutations in genes that encode the targets of PAA or in regulatory genes that control the expression of protective mechanisms. mdpi.com
Research on Salmonella Typhimurium has revealed that exposure to sublethal concentrations of PAA can lead to a significant increase in mutation rates, suggesting that bacterial survival under this oxidative stress could be a driving force in the development of antibiotic resistance. uark.edu Furthermore, pathway enrichment analysis in Salmonella has identified that genes associated with pyruvate (B1213749) metabolism, oxidative phosphorylation, the TCA cycle, and stress response pathways are crucial for bacterial tolerance to PAA. uark.edu
| Organism | Physiological/Genetic Adaptation | Observed Effect | Reference |
|---|---|---|---|
| Pseudomonas aeruginosa | Upregulation of genes for detoxifying enzymes (e.g., catalases) and DNA repair systems. | Increased tolerance to oxidative stress. | nih.gov |
| Salmonella Typhimurium | Increased mutation rate upon sublethal PAA exposure. | Potential for driving antibiotic resistance. | uark.edu |
| Salmonella | Activation of genes related to metabolic pathways like the TCA cycle. | Enhanced bacterial tolerance to PAA. | uark.edu |
| Listeria monocytogenes | Adaptation and cross-adaptation to biocides after exposure to sub-inhibitory concentrations. | Increased MIC values for PAA and other biocides. | mdpi.com |
Molecular Mechanisms of Microbial Tolerance and Resistance
The ability of microorganisms to withstand PAA treatment is underpinned by a variety of molecular mechanisms. These can be broadly categorized into alterations in the cell envelope, the action of efflux pumps and enzymatic detoxification, and the activation of complex stress response pathways.
Alterations in Cell Envelope Structure and Permeability
The cell envelope is the first line of defense against external stressors like PAA. Microorganisms can modify the composition and structure of their cell walls and membranes to reduce the penetration of the biocide. mdpi.com This can involve changes in the lipid composition of the membrane, leading to decreased fluidity and permeability. nih.gov
The production of extracellular polymeric substances (EPS) is another critical mechanism, particularly for bacteria growing in biofilms. getbynder.com The EPS matrix, composed of polysaccharides, proteins, and DNA, can act as a physical barrier, sequestering PAA and preventing it from reaching the cells within the biofilm. getbynder.com It has been observed that bacteria within a biofilm are significantly more difficult to eliminate with chemical disinfectants. getbynder.com For instance, Sphingomonas species isolated from a paper machine formed biofilms that could tolerate PAA concentrations used for antifouling. researchgate.net
Efflux Pump Systems and Enzymatic Detoxification Pathways
Efflux pumps are membrane proteins that actively transport toxic compounds, including biocides and antibiotics, out of the cell. asm.orgresearchgate.net The overexpression of these pumps can significantly contribute to microbial tolerance to PAA by reducing its intracellular concentration. asm.orgmdpi.com Several families of efflux pumps have been identified in bacteria, and their expression can be induced by exposure to antimicrobial agents. asm.orgresearchgate.net
In addition to efflux systems, some microorganisms possess enzymes that can degrade or detoxify PAA. mdpi.com Catalases and peroxidases, for example, can break down the peroxide component of PAA, mitigating its oxidative damage. nih.govasm.org The production of these detoxifying enzymes is often a key component of the broader stress response. asm.org
Stress Response Pathways and Regulatory Mechanisms
Microorganisms have intricate regulatory networks that sense environmental stress and orchestrate an appropriate response. Exposure to PAA activates multiple stress response pathways. The oxidative stress response is a central mechanism, involving the upregulation of genes that protect against and repair oxidative damage. microbiologyresearch.org In Pseudomonas aeruginosa, exposure to PAA induces the expression of genes involved in protective mechanisms, such as those encoding detoxifying enzymes and heat shock proteins. nih.gov
General stress response regulators, such as the alternative sigma factor RpoS (σS), play a crucial role in coordinating a broad defense against various stressors, including PAA. microbiologyresearch.orgmicropspbgmu.ru Activation of these regulators leads to widespread changes in gene expression, enhancing the cell's ability to survive in harsh conditions. microbiologyresearch.org Studies on Listeria monocytogenes have shown that the general stress response, regulated by the sigma factor B (σB), is activated in response to acid stress, which shares some mechanistic similarities with PAA exposure. researchgate.net
| Mechanism Category | Specific Mechanism | Description | Reference |
|---|---|---|---|
| Alterations in Cell Envelope | Changes in membrane lipid composition | Reduces membrane fluidity and permeability to PAA. | nih.gov |
| Extracellular Polymeric Substance (EPS) production | Forms a protective barrier in biofilms that sequesters PAA. | getbynder.com | |
| Efflux & Detoxification | Efflux pumps | Actively transport PAA out of the cell, reducing intracellular concentration. | asm.orgmdpi.com |
| Enzymatic detoxification | Enzymes like catalase and peroxidase degrade PAA. | nih.govasm.org | |
| Stress Response | Activation of oxidative and general stress response pathways | Upregulates genes for DNA repair, protein protection, and detoxification. | nih.govmicrobiologyresearch.org |
Interplay between Biocide Exposure and Antimicrobial Resistance Development: Mechanistic Linkages
A growing body of evidence suggests a concerning link between the use of biocides like PAA and the development of antibiotic resistance. Exposure to sublethal concentrations of biocides can select for bacteria with reduced susceptibility not only to the biocide itself but also to various antibiotics. mdpi.comcabidigitallibrary.org This phenomenon, known as cross-resistance, is a significant public health concern.
Several mechanistic linkages have been proposed to explain this interplay. One primary mechanism is the upregulation of multidrug efflux pumps. cabidigitallibrary.org Since these pumps can often expel a wide range of substrates, their induction by PAA can lead to decreased susceptibility to multiple classes of antibiotics. asm.org
Furthermore, exposure to the stress induced by PAA can increase the rate of mutation in bacteria. uark.edu This elevated mutation frequency can accelerate the emergence of resistance-conferring mutations in genes that are targets for antibiotics.
Integration into Chemical and Biological Systems Research
Peracetic Acid in Advanced Oxidation Processes (AOPs) for Environmental Contaminant Degradation Research
Peracetic acid (PAA) is increasingly recognized as a potent oxidant in Advanced Oxidation Processes (AOPs), which are designed to degrade recalcitrant organic pollutants in water and wastewater. tandfonline.comnih.govnih.gov Due to its high redox potential and the low energy of its O-O bond (159 kJ/mol), PAA can be more readily activated than traditional oxidants like hydrogen peroxide. tandfonline.commdpi.com AOPs based on PAA are utilized to generate highly reactive species capable of mineralizing complex organic contaminants into less harmful substances. researchgate.net
To enhance its oxidative power, peracetic acid requires activation to generate a cascade of reactive species. mdpi.com The primary goal of these strategies is to cleave the weak peroxide bond within the PAA molecule. mdpi.comresearchgate.net Common activation methods include energy radiation (such as ultraviolet light), thermal processes, and catalysis by transition metals or carbon-based materials. tandfonline.commdpi.comresearchgate.net
UV Irradiation: The application of UV light is a widely studied method for PAA activation. nih.govdigitellinc.com Photolysis of PAA, particularly at a wavelength of 254 nm, leads to the homolytic cleavage of the O-O bond, producing hydroxyl (•OH) and acetyloxyl (CH₃C(=O)O•) radicals. digitellinc.comeurekalert.org The presence of hydrogen peroxide in commercial PAA solutions can also contribute to •OH generation under UV light. mdpi.com Different UV wavelengths can trigger distinct radical generation pathways, with research indicating that 185 nm UV light operates via a Rydberg excitation mechanism, while 254 nm light involves a local excitation mechanism. eurekalert.org
Catalytic Systems: Transition metal catalysts, particularly those involving cobalt (Co) and iron (Fe), are effective for activating PAA. mdpi.comdigitellinc.com PAA reacts much faster with Fe(II) and Co(II) than hydrogen peroxide does, playing a dominant role in radical generation. digitellinc.com The mechanism involves the catalyst interacting with PAA to produce radicals like acetoxy radicals and potentially high-valent metal species (e.g., Fe(IV)O²⁺) that also participate in oxidation. mdpi.com In addition to homogenous metal ions, heterogeneous catalysts, including metal oxides, carbonaceous materials, and composite materials, are also employed to activate PAA. mdpi.com For instance, a BiOI/PAA system has been shown to predominantly generate CH₃C(O)O• radicals for contaminant degradation. nih.gov
Thermal Activation: Applying thermal energy is another strategy to activate PAA. tandfonline.com Heat facilitates the breaking of the peroxide bond to generate radicals. tandfonline.com Studies have shown that increasing the temperature enhances the degradation rate of pollutants in PAA-based AOPs, indicating a lower reaction energy barrier in these systems. mdpi.com
The activation of PAA results in a complex mixture of both radical and non-radical reactive species. tandfonline.com The primary radical species are generated from the homolytic cleavage of the O-O bond. tandfonline.com
Radical Species: The main radicals produced include hydroxyl radicals (•OH) and various organic radicals (R-O•), such as methyl (•CH₃), acetoxy (CH₃C(O)O•), and acetylperoxyl (CH₃C(O)OO•). tandfonline.comnih.govmdpi.com The acetylperoxyl radical (CH₃C(O)OO•) is considered a highly potent species with very high kinetic constants for reacting with most contaminants. tandfonline.com In contrast, the acetoxy radical (CH₃C(O)O•) is extremely unstable and prone to rapid self-decay. tandfonline.com The identification of these species often relies on techniques like electron paramagnetic resonance (EPR) spectroscopy, combined with chemical probes and quenching experiments. tandfonline.comeurekalert.org
Non-Radical Species: In addition to free radicals, non-radical pathways can also contribute significantly to pollutant degradation. tandfonline.com These pathways involve the formation of species such as high-valent metals (HVM), singlet oxygen (¹O₂), and reactive surface complexes. tandfonline.com For example, PAA can adsorb onto a catalyst's surface to form a catalyst-oxidant complex, which then facilitates the direct oxidation of pollutants through an electron transfer process. tandfonline.com
The table below summarizes the key reactive species generated from PAA activation.
| Species Type | Specific Species | Generation Pathway |
|---|---|---|
| Radical | Hydroxyl Radical (•OH) | UV photolysis, Transition metal catalysis |
| Radical | Acetoxy Radical (CH₃C(O)O•) | UV photolysis, Transition metal catalysis |
| Radical | Acetylperoxyl Radical (CH₃C(O)OO•) | Reaction of •OH with PAA, Transition metal catalysis |
| Radical | Methyl Radical (•CH₃) | Decomposition of Acetooxy Radical |
| Non-Radical | High-Valent Metals (e.g., Fe(IV)O²⁺) | Transition metal catalysis |
| Non-Radical | Singlet Oxygen (¹O₂) | Catalytic activation |
| Non-Radical | Reactive Surface Complexes | Adsorption of PAA on catalyst surfaces |
Understanding the kinetics and mechanisms of pollutant degradation is crucial for optimizing PAA-based AOPs. ijrt.orgdntb.gov.ua The degradation rate of a pollutant is influenced by factors such as the type of activation, the nature of the pollutant, temperature, and the composition of the water matrix. mdpi.comijrt.org
Kinetic models are developed to predict the decay of PAA and the degradation of contaminants. researchgate.net For example, in the UV/PAA process, a comprehensive model was developed that determined the quantum yield of PAA under UV254 light to be 0.88±0.04 mol-Einstein-1. researchgate.net This model also revealed that the acetylperoxyl radical (CH₃C(O)OO•) is the most abundant carbon-centered radical in this system. researchgate.net
Mechanistic studies focus on identifying the specific reactive species responsible for the degradation of a particular pollutant and the transformation pathways. digitellinc.comnih.gov The oxidative R–O• radicals exhibit high efficiency and selectivity in decontamination. nih.gov For instance, in the BiOI/PAA system, the selective generation of CH₃C(O)O• radicals was found to be responsible for the efficient degradation of sulfonamides without producing toxic byproducts. nih.gov The reaction mechanisms often involve hydroxylation and oxygenation of the parent pollutant molecule. digitellinc.com The presence of various solutes and natural organic matter in water can impact the degradation efficiency by competing for reactive species. mdpi.com
Influence of Peracetic Acid on Anaerobic Digestion and Bioreactor Systems
Peracetic acid is also utilized as a pretreatment agent to enhance the performance of anaerobic digestion (AD) systems, particularly for sewage sludge. scientific.netnih.gov The primary goal of this pretreatment is to break down complex organic matter, making it more accessible for microbial degradation and subsequent biogas production. researchgate.net
The rate-limiting step in the anaerobic digestion of sludge is often the initial hydrolysis of particulate organic matter. researchgate.netiwaponline.com PAA pretreatment effectively accelerates this step. scientific.netiwaponline.com The strong oxidizing properties of PAA lead to the disintegration of sludge structures and cell lysis, causing the release of intracellular and extracellular organic substances. nih.govnih.gov
The table below illustrates the impact of PAA pretreatment on key parameters in anaerobic digestion.
| Parameter | Effect of PAA Pretreatment | Reference Finding |
|---|---|---|
| Soluble Chemical Oxygen Demand (SCOD) | Increase | PAA pretreatment effectively leads to an increase in SCOD concentration. scientific.netiwaponline.com |
| Volatile Fatty Acids (VFA) | Increase | Pretreatment with PAA results in a higher concentration of VFAs. scientific.net |
| Biogas/Methane (B114726) Yield | Increase | A maximum increase in biogas production by 21% was achieved in one study. researchgate.net Another study found the maximum methane yield reached 416 mL/g VSS. iwaponline.com |
| Hydrolysis Rate | Increase | PAA accelerates the hydrolysis process by breaking down complex organic compounds. researchgate.netiwaponline.com |
PAA pretreatment not only alters the physical and chemical properties of the sludge but also significantly influences the microbial community within the anaerobic digester. nih.govnih.gov While PAA is a powerful disinfectant, its application in pretreatment can selectively enrich for microorganisms that are crucial for the digestion process. nih.govnih.gov
Studies using 16S rRNA amplicon sequencing have shown that PAA pretreatment leads to the enrichment of functional microorganisms associated with hydrolysis, acidogenesis, acetogenesis, and methanogenesis. nih.gov Genera such as Hydrogenispora, Romboutsia, Methanosarcina, and Methanosaeta have been observed to be significantly enriched in reactors pretreated with PAA. nih.gov
Furthermore, PAA can alter metabolic pathways. nih.gov For example, in dark fermentation processes for hydrogen production, PAA pretreatment was found to shift the fermentation type from propionate (B1217596) to acetate (B1210297) and butyrate (B1204436) types, which is more favorable for hydrogen production. nih.gov It also effectively inhibits hydrogen-consuming microorganisms like methanogens, leading to higher net hydrogen accumulation. nih.govnih.gov However, it's noted that while PAA promotes hydrolysis and acidification, it can have an inhibitory effect on the methanogenic process itself, suggesting a need for careful application. iwaponline.com In some cases, hydrogenotrophic methanogens have shown more resistance to direct PAA addition than acetoclastic methanogens. gatech.edu
Nitrification and Denitrification Process Dynamics
Peracetic acid (PAA) influences the microbial dynamics of biological nitrogen removal systems. Research indicates that its primary impact is on the nitrification process, largely through the inhibition of enzymatic activity rather than outright cell destruction. Studies on suspended-growth nitrifying cultures have shown that the introduction of PAA solutions can significantly decrease the initial rates of ammonia (B1221849) removal and nitrate (B79036) production. nih.gov This inhibitory effect is observed even at low concentrations of PAA. nih.gov
The mechanism of inhibition is predominantly related to enzyme inhibition, not a loss of cell viability or cell lysis. nih.govnih.gov This means that PAA interferes with the metabolic pathways of nitrifying bacteria without necessarily killing them. Consequently, once the direct addition of PAA ceases, a fast recovery of nitrification has been observed. nih.gov
Table 1: Reported Effects of Peracetic Acid on Nitrification
| PAA/H₂O₂ Concentration | Observed Effect | Primary Mechanism | Bacterial Community Shift | Reference |
|---|---|---|---|---|
| 1/0.14 to 3/0.42 mg/L | Significant decrease in initial ammonia removal and nitrate production rates. | Enzyme Inhibition | - | nih.gov |
| 40/5.6 mg/L (Directly added) | Lowest dose resulting in nitrification inhibition. | Enzyme Inhibition | - | nih.gov |
| 60/8.4 mg/L (Directly added) | Significant impact on nitrification and COD removal. | Enzyme Inhibition | Major shifts in community composition. | nih.gov |
| 2.0 and 3.0 mg/L | Significantly increased nitrite (B80452) levels over a prolonged period. | Not specified | Dominant ammonium (B1175870) oxidizer: Nitrosomonas oligotropha; Dominant nitrite oxidizer: Nitrospira. | researchgate.net |
Peracetic Acid in Industrial Chemical Bleaching and Oxidation Processes
Peracetic acid is recognized as a potent oxidizing agent in various industrial applications, particularly in bleaching processes for pulp and textiles, and as a reagent in organic synthesis.
Role in Pulp and Textile Processing Chemistry
In the pulp and paper industry, PAA is utilized as a bleaching agent to enhance the brightness and whiteness of chemical pulps. semanticscholar.org It serves as an alternative to chlorine-based chemicals, thereby reducing the formation of toxic chlorinated organic by-products. p2infohouse.org Research on oxygen pre-delignified eucalypt kraft pulp has shown that PAA can be successfully used in both Elemental Chlorine Free (ECF) and Totally Chlorine Free (TCF) bleaching sequences to achieve high brightness levels. researchgate.net The application of PAA can increase final pulp brightness by 1.0-1.5 points and whiteness by 2.0-3.5 points without adversely affecting pulp viscosity. tandfonline.com Studies have found that a significant portion of PAA is consumed in two competitive pathways during bleaching: the desired oxidation of pulp and wasteful decomposition reactions that primarily form oxygen. researchgate.net The efficiency of brightening is therefore linked to the consumption of PAA in pulp oxidation reactions. researchgate.net
In the textile industry, PAA is an effective bleaching agent for natural and synthetic fibers, including cotton, linen, wool, silk, and rayon. fibre2fashion.comcellulosechemtechnol.ro It is particularly advantageous for its ability to bleach at lower temperatures compared to traditional hydrogen peroxide systems, which require strongly alkaline conditions and high temperatures that can be damaging to fibers. wikipedia.org The optimal pH range for PAA bleaching is typically between 6 and 7, with effective temperatures ranging from 50-80°C. p2infohouse.orgcellulosechemtechnol.ro In comparative studies, PAA has been shown to be more effective than hydrogen peroxide, achieving a high degree of whiteness with minimal loss of tensile strength in cotton fabrics. wikipedia.org For example, a multistage process involving a PAA treatment followed by an alkaline hydrogen peroxide treatment can yield a brightness of over 90 for cotton goods. p2infohouse.org
Table 2: Performance of Peracetic Acid in Pulp and Textile Bleaching
| Substrate | Process/Conditions | Result | Reference |
|---|---|---|---|
| Cotton Fabric | PAA vs. Hydrogen Peroxide | PAA achieved a CIE whiteness index of 80 with less tensile strength loss. | wikipedia.org |
| 100% Cotton Goods | PAA (1.5-2.5 g/L) at room temp., followed by alkaline H₂O₂ at 90°C | Brightness of over 90 (Berger). | p2infohouse.org |
| Linen Yarns | Scouring, alkaline H₂O₂ bleach, then PAA stage | Final brightness of 78 (from a raw brightness of 20). | p2infohouse.org |
| Eucalyptus Pulp (ECF) | Replacing D1 stage with PAA | Achieved 90% ISO brightness. | researchgate.net |
| Mixed Hardwood Pulp | 1.0% PAA, 80°C, 60 min | Improved brightness by 13.9 points, reduced kappa number by 48.9%. |
Epoxidation Reactions in Organic Synthesis
Peracetic acid is a widely used reagent for the epoxidation of alkenes, a reaction that converts a carbon-carbon double bond into an epoxide ring. nih.gov This transformation is valuable in organic synthesis as epoxides are versatile intermediates. The reaction mechanism is a concerted process where the peracid adds an oxygen atom across the double bond. researchgate.net
Quantum chemical calculations and mechanistic studies support a "butterfly mechanism," where the alkene acts as a nucleophile, attacking the electrophilic oxygen of the peracid. acs.org This process involves several simultaneous bond-forming and bond-breaking steps within a cyclic transition state. researchgate.net The reaction is stereoselective, with the stereochemistry of the starting alkene being preserved in the epoxide product (i.e., a cis-alkene gives a cis-epoxide). researchgate.net
The reactivity of the alkene in epoxidation is influenced by its electronic properties; electron-donating groups on the double bond increase its nucleophilicity and thus accelerate the reaction rate. researchgate.net This is reflected in the relative rates of epoxidation for different substituted alkenes. Furthermore, the activation barriers for the epoxidation reaction can be significantly lowered by protonation of the peracid, which increases its electrophilicity. researchgate.net While PAA is effective, more acidic peracids like meta-chloroperoxybenzoic acid (m-CPBA) are generally more reactive. nih.gov The reaction can also be catalyzed by transition metals, such as manganese, which can facilitate the epoxidation at low catalyst loadings. scielo.br
Table 3: Reactivity and Energetics in Peracid Epoxidation
| Parameter | Alkene/Peracid | Value | Significance | Reference |
|---|---|---|---|---|
| Relative Reactivity Rate | H₂C=CH₂ | 1 | Baseline reactivity of ethylene. | researchgate.net |
| Relative Reactivity Rate | CH₃CH=CH₂ | 24 | Alkyl group increases nucleophilicity. | researchgate.net |
| Relative Reactivity Rate | CH₃CH=CHCH₃ (cis/trans) | 500 | Increased substitution further enhances reactivity. | researchgate.net |
| Relative Reactivity Rate | (CH₃)₂C=CHCH₃ | 6500 | Highly substituted alkene is most reactive. | researchgate.net |
| Activation Barrier | Peracetic Acid + Ethylene | 19.18 kcal/mol | Energy required for the reaction with the neutral peracid. | researchgate.net |
| Activation Barrier | Protonated Peracetic Acid + Ethylene | 4.25 kcal/mol | Protonation significantly lowers the energy barrier, accelerating the reaction. | researchgate.net |
Material Interaction Studies and Corrosion Research: Chemical Mechanisms
Peracetic acid solutions, while effective in many applications, can be corrosive to certain materials. The corrosivity (B1173158) is influenced by the concentration of the PAA solution, temperature, and the presence of other chemical species, such as chlorides. connectjournals.com Stainless steel, a common material in industrial settings, is susceptible to corrosion by PAA under certain conditions. The corrosion mechanism involves the strong oxidizing nature of PAA. The decomposition of PAA can produce acetic acid, and the associated hydrogen peroxide can decompose into water and oxygen. envirotech.com The presence of acetic acid can lower the pH, and the generation of oxygen and hydrogen ions can act as reagents in cathodic reactions, accelerating the corrosion process. envirotech.com
Research has shown that the corrosion rate of stainless steel increases with higher concentrations of PAA and is significantly exacerbated by the presence of chloride ions. connectjournals.com However, the addition of chelating agents, such as EDTA, can reduce the corrosivity of PAA solutions. connectjournals.com Different grades of stainless steel exhibit varying resistance to PAA. For instance, studies on austenitic stainless steels (e.g., 316L, 317L) and duplex stainless steel (2205) in PAA bleach media have been conducted to determine their suitability for industrial plants transitioning away from chlorine-based chemicals. connectjournals.com
Other metals also show varying degrees of susceptibility. While aluminum and tinned iron show excellent resistance, materials like mild steel, galvanized iron, and copper are significantly corroded by PAA, especially at higher concentrations. Corrosion rates are often expressed in mils per year (mpy), where a lower value indicates better material compatibility.
Table 4: Corrosion Rates of Various Metals in Peracetic Acid Solutions
| Metal | PAA Concentration (ppm) | Corrosion Rate (mpy) | Corrosion Level | Reference |
|---|---|---|---|---|
| Stainless Steel 304 | 100, 200, 400 | 0 | Very Good | |
| Stainless Steel 316 | 100, 200, 400 | 0 | Very Good | |
| Aluminum 99.5% | 100, 200, 400 | 0 | Very Good | |
| Copper | 100 | 1.9 | Very Good | |
| Copper | 200 | 23.1 | Corrosive | |
| Copper | 400 | 54.0 | Corrosive | |
| Mild Steel | 100 | 34.1 | Corrosive | |
| Mild Steel | 200 | 53.8 | Corrosive | |
| Mild Steel | 400 | 78.1 | Corrosive | |
| Galvanized Iron | 100 | 5.4 | Acceptable/Marginal | |
| Galvanized Iron | 200 | 19.4 | Corrosive | |
| Galvanized Iron | 400 | 49.5 | Corrosive |
Future Directions and Emerging Research Avenues for Peracetic Acid
Development of Novel Synthesis and Advanced Stabilization Strategies
The conventional synthesis of peracetic acid involves the equilibrium reaction of acetic acid and hydrogen peroxide, often catalyzed by a strong acid like sulfuric acid. d-nb.infowikipedia.orghep.com.cn However, this method can be slow and result in a product containing residual reactants. wikipedia.org Future research is focused on developing more efficient and controlled synthesis methods. One promising approach is the in-situ generation of PAA. This can be achieved through the use of bleach activators like tetraacetylethylenediamine (B84025) (TAED) which react with hydrogen peroxide from sources such as sodium percarbonate to form PAA directly in the application medium. wikipedia.org Another innovative strategy involves the electrochemical synthesis of PAA, combining the cathodic production of hydrogen peroxide with the anodic oxidation of acetic acid. uclm.es
Furthermore, enhancing the stability of PAA solutions is a critical research area. PAA is inherently unstable and is always sold as an equilibrium mixture with acetic acid and hydrogen peroxide. wikipedia.org Research into novel stabilizers is ongoing. One patented method describes a stabilizer system comprising two components, which can reportedly maintain the stability of a PAA solution for 18 months or more at normal temperatures. google.com These advancements aim to improve the safety, efficacy, and cost-effectiveness of PAA applications.
Elucidation of Complex Reaction Mechanisms under Diverse Environmental Conditions
The reactivity of peracetic acid is complex and highly dependent on environmental factors such as pH. For instance, the spontaneous decomposition of PAA reaches its maximum at a pH of 8.2. researchgate.net The interaction of PAA with other chemical species present in the environment is also an area of active investigation. For example, the presence of bromide ions in wastewater can lead to the formation of organic bromine compounds upon oxidation by PAA, with the conversion rate being higher under acidic conditions. researchgate.net
Recent studies have delved into the kinetics and mechanisms of PAA reactions in the gas phase, particularly its reaction with hydroxyl radicals (OH), which is significant for atmospheric chemistry. copernicus.org The reaction between Fe(II) and PAA has been shown to produce a burst of hydroxyl radicals, a phenomenon that is enhanced by UV light and is highly dependent on pH. acs.org Understanding these intricate reaction pathways is crucial for optimizing PAA's performance in various applications and for accurately modeling its environmental fate.
Advanced Computational Modeling and Simulation of PAA Behavior in Environmental and Engineered Systems
Computational fluid dynamics (CFD) is emerging as a powerful tool for modeling and simulating the behavior of peracetic acid in complex systems. researchgate.netresearchgate.net These models can integrate various factors, including microbial inactivation kinetics and the settling of suspended solids, to predict the spatial distribution and efficacy of PAA in applications like wastewater disinfection. researchgate.net By simulating the dynamic interplay of these variables, researchers can gain insights that are difficult to obtain through experimental methods alone.
Recent theoretical models have also been developed to predict the branching fractions of the acetylperoxy + HO2 reaction, which can lead to the formation of peracetic acid, acetic acid, or other products. rsc.org These models utilize high-level quantum chemical calculations and master equation simulations to provide a detailed understanding of the reaction kinetics. rsc.org Such computational approaches are invaluable for refining our understanding of PAA chemistry and for designing more efficient and targeted applications.
Exploration of New Catalytic Systems for Enhanced PAA Activation and Selectivity
The activation of peracetic acid to generate highly reactive radical species is a key strategy for enhancing its oxidative power. Transition metals such as iron, cobalt, and manganese are known to catalyze the decomposition of PAA, leading to the formation of various radical species. hep.com.cnmdpi.commdpi.com Cobalt, in particular, has been identified as a highly efficient catalyst for PAA activation. mdpi.com The activation of PAA by CoFe2O4 has been shown to be effective for the degradation of organic pollutants, with organic radicals and singlet oxygen identified as the primary reactive species. mdpi.com
Beyond traditional metal catalysts, research is exploring novel catalytic systems. Carbon nanotubes (CNTs) have been investigated for PAA activation, with studies indicating a nonradical direct electron transfer pathway. acs.org This opens up new possibilities for developing metal-free catalytic systems. The goal is to develop catalysts that are not only highly efficient but also stable, reusable, and environmentally benign. mdpi.com
Comprehensive Studies on Microbial Adaptations and Evolutionary Responses to Oxidative Stress
The widespread use of peracetic acid as a disinfectant raises questions about the potential for microorganisms to develop resistance. Studies have shown that while PAA is effective against a broad spectrum of microbes, some bacteria may exhibit adaptive responses. For instance, in recirculating aquaculture systems, it has been observed that the nitrifying microbial community can adapt to repeated PAA application over time. researchgate.net
The formation of biofilms presents a significant challenge to disinfection, as bacteria within a biofilm are more resistant to chemical agents. getbynder.com Research has shown that peracetic acid can be effective in managing and preventing the regrowth of biofilms in healthcare settings. getbynder.com Understanding the mechanisms of microbial adaptation, including changes in metabolism and the formation of persister cells within biofilms, is crucial for developing effective long-term disinfection strategies. getbynder.com Continuous exposure to PAA has been observed to lead to an adaptation in fish, where their stress response is downregulated. nih.gov Further research is needed to fully comprehend the evolutionary responses of microbial communities to the oxidative stress imposed by PAA.
Q & A
Basic Research Questions
Q. How should researchers design experiments to evaluate the sporicidal efficacy of Perasafe® against diverse microbial strains and concentrations?
- Methodological Answer : Use standardized suspension tests (e.g., EN 13704) with controlled variables such as contact time, temperature, and organic load. Include multiple PCR ribotypes (e.g., Clostridium difficile strains) and measure microbial survival via colony-forming unit (CFU) counts or ATP bioluminescence. Perasafe® has demonstrated consistent efficacy (survival < limit of detection) across ribotypes at varying concentrations, unlike other disinfectants that exhibit concentration- or strain-dependent effects . Comparative studies should include positive controls (e.g., glutaraldehyde) and negative controls (e.g., untreated samples) to validate results .
Q. What safety protocols are critical when handling peroxide-based compounds like Interox A in academic laboratories?
- Methodological Answer : Follow guidelines from organic peroxide safety frameworks:
- Pre-experiment : Test for peroxide contamination using peroxide test strips, especially for aged solvents .
- Storage : Label containers with dates and discard peroxide-forming materials (e.g., ethers) before expiration. Use secondary containment to prevent leaks .
- Reaction Monitoring : Track exothermic reactions with thermocouples and avoid metal contamination (e.g., iron, copper) that accelerates decomposition .
- Incident Reporting : Document spills or exposures via institutional EH&S protocols .
Q. How can researchers optimize experimental parameters to assess the material compatibility of Perasafe® with medical devices?
- Methodological Answer : Conduct accelerated aging tests on materials (e.g., endoscope polymers, rubber seals) by submerging them in Perasafe® solutions (1–2% w/v) for repeated cycles. Measure corrosion, swelling, or tensile strength changes using SEM/EDAX or mechanical testing. Perasafe®’s near-neutral pH and low corrosion potential make it suitable for sensitive devices, but long-term exposure studies (>20 cycles) are recommended to validate compatibility .
Advanced Research Questions
Q. How can contradictory data on disinfectant efficacy against emerging resistant strains be systematically analyzed?
- Methodological Answer : Apply meta-analytical frameworks (e.g., PRISMA guidelines) to aggregate data from heterogeneous studies. Use subgroup analyses to isolate variables (e.g., microbial strain, disinfectant concentration) and assess bias via funnel plots. For example, Perasafe®’s consistent efficacy contrasts with glutaraldehyde, which shows strain-dependent variability . Integrate datasets using FAIR principles (Findable, Accessible, Interoperable, Reusable) to enable cross-study comparisons .
Q. What experimental approaches are effective for investigating microbial resistance mechanisms to peroxide-based disinfectants?
- Methodological Answer : Combine genomic sequencing (e.g., whole-genome SNP analysis) with phenotypic assays to identify resistance markers. Expose microbial populations (e.g., Mycobacterium terrae) to sublethal Perasafe® concentrations over multiple generations. Track mutations in peroxide-stress response genes (e.g., katG, ahpC) and validate via knockout/complementation studies. Cross-reference with transcriptomic data to identify upregulated efflux pumps or detoxification pathways .
Q. How can researchers integrate multi-omics data to evaluate the environmental impact of peroxide disinfectant degradation byproducts?
- Methodological Answer : Perform LC-MS/MS to characterize byproducts (e.g., acetic acid from Perasafe® decomposition) and assess ecotoxicity via Daphnia magna or algal bioassays. Couple with metagenomic sequencing of wastewater microbiomes to track biodegradation pathways. Use PECO (Population, Exposure, Comparator, Outcome) frameworks to structure hypotheses and ensure ecological relevance .
Methodological Frameworks for Rigorous Research
- Experimental Design : Apply the PICO framework (Population: microbial strain; Intervention: disinfectant concentration; Comparison: control disinfectants; Outcome: log reduction) to standardize study parameters .
- Data Validation : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions and mitigate bias .
- Risk Management : Reference NRC Prudent Practices for peroxide handling, including hazard assessments and emergency response plans .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
